molecular formula C13H16O2 B12322650 6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one

6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one

Cat. No.: B12322650
M. Wt: 204.26 g/mol
InChI Key: FUOYIVLWRSGBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes a hydroxymethyl group and three methyl groups attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the dihydroindenone core can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one include other dihydroindenone derivatives with different substituents. Examples include:

  • 6-(Hydroxymethyl)-7,8-dihydropterin
  • 5-(Hydroxymethyl)furfural

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYIVLWRSGBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.